Methyldichlorophosphine

CAS No.: 676-83-5

Cat. No.: VC3712961

Molecular Formula: CH3Cl2P

Molecular Weight: 116.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676-83-5 |

|---|---|

| Molecular Formula | CH3Cl2P |

| Molecular Weight | 116.91 g/mol |

| IUPAC Name | dichloro(methyl)phosphane |

| Standard InChI | InChI=1S/CH3Cl2P/c1-4(2)3/h1H3 |

| Standard InChI Key | CDPKWOKGVUHZFR-UHFFFAOYSA-N |

| SMILES | CP(Cl)Cl |

| Canonical SMILES | CP(Cl)Cl |

Introduction

Chemical Identity and Structure

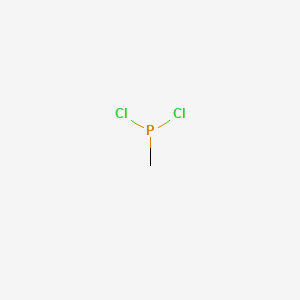

Methyldichlorophosphine, also known as methylphosphonous dichloride, is an organophosphorus compound with the molecular formula CH₃PCl₂ and a molecular weight of 116.91 g/mol . It is registered under CAS number 676-83-5 and has numerous synonyms including dichloromethylphosphine, methyldichlorophosphane, methylphosphinic dichloride, and methylphosphorus dichloride . The chemical structure consists of a central phosphorus atom covalently bonded to one methyl group and two chlorine atoms, forming a trigonal pyramidal molecular geometry. This structural arrangement confers distinct chemical properties and reactivity patterns that differentiate it from other phosphorus compounds.

Nomenclature and Identification

Methyldichlorophosphine is recognized by various systematic and common names in chemical databases and literature. The compound is identified by the IUPAC Standard InChIKey CDPKWOKGVUHZFR-UHFFFAOYSA-N, which provides a standardized digital representation of its chemical structure . This unique identifier ensures accurate compound recognition across different chemical information systems and databases.

| Identification Parameter | Value |

|---|---|

| Chemical Name | Methyldichlorophosphine |

| CAS Registry Number | 676-83-5 |

| Molecular Formula | CH₃Cl₂P |

| Molecular Weight | 116.914 g/mol |

| IUPAC Standard InChIKey | CDPKWOKGVUHZFR-UHFFFAOYSA-N |

| UN/NA Number | UN 2845 |

Physical and Chemical Properties

Methyldichlorophosphine exists as a colorless to light yellow liquid under standard conditions. It possesses distinctive physical characteristics that influence its handling, storage, and application in various chemical processes.

Physical State and Appearance

The compound is a colorless liquid with a pungent odor that is immediately recognizable. This physical appearance serves as an important identifying characteristic for laboratory and industrial settings .

Thermodynamic Properties

The thermodynamic properties of methyldichlorophosphine are critical for understanding its behavior under various temperature and pressure conditions. These properties also inform proper handling and storage procedures.

| Property | Value |

|---|---|

| Melting point | 81.5 °C |

| Boiling point | 81-82 °C |

| Density | 1.3 g/cm³ |

| Refractive index | 1.4944-1.4964 |

| Flash point | 48 °C |

These thermodynamic parameters highlight the compound's volatility and potential for phase transitions under relatively mild temperature conditions .

Spectroscopic Properties

Spectroscopic data for methyldichlorophosphine provides insight into its electronic structure and molecular characteristics. The ionization energy, determined through photoelectron (PE) spectroscopy, has been measured as 9.5 eV (adiabatic) and 9.85 eV (vertical) . These values are important for understanding the compound's electronic structure and reactivity patterns, particularly in reactions involving electron transfer or ionization.

Chemical Reactivity

Methyldichlorophosphine exhibits high chemical reactivity, particularly with water, air, and various functional groups. This reactivity profile governs its application potential while also defining its hazard characteristics.

Reactivity with Air and Water

One of the most significant aspects of methyldichlorophosphine's chemical behavior is its pronounced reactivity with moisture and air. The compound is classified as both water-reactive and pyrophoric, meaning it can spontaneously ignite upon exposure to air, particularly moist air . When exposed to water, it undergoes rapid hydrolysis to form hydrochloric acid, with the reaction often being sufficiently exothermic to ignite unreacted material . In moist air, it forms fumes containing hydrogen chloride, creating a corrosive atmosphere .

Compatibility with Other Chemicals

The high reactivity of methyldichlorophosphine extends to its interactions with various chemical classes. It is incompatible with strong oxidizing agents, alcohols, and bases including amines . Of particular note is its potentially dangerous interaction with ethers—it may react vigorously or explosively when mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . This reactivity pattern necessitates careful consideration of storage conditions and chemical environment when working with this compound.

Reaction Suitability

Despite its reactive nature, methyldichlorophosphine serves as a valuable reagent in various synthetic organic chemistry applications. It is suitable for numerous coupling reactions that are fundamental in organic synthesis, including:

-

Buchwald-Hartwig Cross Coupling Reaction

-

Heck Reaction

-

Hiyama Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

In these applications, methyldichlorophosphine typically functions as a ligand, facilitating metal-catalyzed transformations that are essential in the synthesis of complex organic molecules.

Synthesis and Production

The production of methyldichlorophosphine has evolved from laboratory-scale synthesis to semi-technical and technical production methods to meet its application demands in various industries.

Synthetic Routes

While the search results don't provide specific synthetic routes for methyldichlorophosphine, organophosphorus compounds of this class are typically synthesized through controlled reactions of phosphorus trichloride with appropriate organometallic reagents or through direct methylation of phosphorus trichloride under carefully controlled conditions. The production must occur under strictly anhydrous conditions due to the compound's extreme sensitivity to moisture.

Industrial Production

According to available literature, methyldichlorophosphine has been produced at technical and semi-technical scales for various applications, particularly for the development of flame retardants . The scaling of production processes requires specialized equipment and stringent safety protocols to manage the compound's reactivity and hazardous properties.

Applications

Methyldichlorophosphine serves as a versatile starting material for various chemical syntheses and applications, with particular importance in specialized fields.

Chemical Synthesis Applications

The primary application of methyldichlorophosphine lies in its role as a precursor in organic synthesis. It is specifically used to prepare difunctional phosphonoamidite coupling reagents employed in nucleoside chemistry . These coupling reagents are essential in the synthesis of nucleic acid derivatives, which have applications in pharmaceutical research and development.

Additionally, methyldichlorophosphine serves as a starting material for the preparation of "phospha-Wittig" reagents . These reagents are valuable tools in organic synthesis for the formation of carbon-carbon double bonds through olefination reactions.

Flame Retardant Applications

One of the most significant industrial applications of methyldichlorophosphine and its derivatives is as flame retardants. Research has demonstrated the effectiveness of methyldichlorophosphine derivatives in this context, with particular attention to oxaphospholane as a flame retardant compound . The synthesis and flame retardant properties of the aluminum salt of methylethyl-phosphinic acid, derived from methyldichlorophosphine, have also been documented . These applications leverage the phosphorus-containing structure to interrupt combustion processes, enhancing the fire safety profile of treated materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume